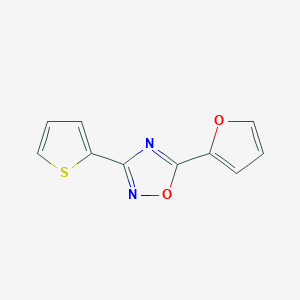![molecular formula C25H20ClN5O3 B6103632 6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline](/img/structure/B6103632.png)
6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of 4-nitrobenzoyl chloride with other reagents .Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline core, a piperazine ring, a phenyl group, and a 4-nitrobenzoyl group .Chemical Reactions Analysis
4-Nitrobenzoyl chloride, a potential precursor in the synthesis of this compound, can undergo various reactions. For example, it can act as a substrate for glutathione S-transferase .Wirkmechanismus
6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby reducing the transmission of nerve impulses. This results in a decrease in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of glutamate in the brain, which can help to prevent excitotoxicity. This compound has also been shown to improve cognitive function and reduce the severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline is its high selectivity for the AMPA subtype of glutamate receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, this compound has some limitations, including its relatively short half-life and poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline. One area of interest is the development of more potent and selective antagonists of the AMPA receptor. Another direction is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including stroke and neurodegenerative diseases. Additionally, research could focus on the development of new formulations of this compound that improve its solubility and pharmacokinetic properties.
Synthesemethoden
6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoyl chloride with 1-piperazinecarboxamide, followed by the coupling of the resulting intermediate with 6-chloro-4-phenylquinazoline. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline has been widely used in scientific research to study the role of glutamate receptors in neurological disorders. It has been shown to be effective in reducing excitotoxicity, which is a process that leads to the death of nerve cells due to excessive stimulation by glutamate. This compound has also been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)28-25(27-22)30-14-12-29(13-15-30)24(32)18-6-9-20(10-7-18)31(33)34/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIPDVVCXPUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)
![N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6103553.png)

![7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103559.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6103567.png)
![(2-fluoro-4-biphenylyl){1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103569.png)
![N-(2-hydroxy-2-phenylethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6103573.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6103578.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6103610.png)
![3-[(3-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6103614.png)
![2-methyl-4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-2-ol](/img/structure/B6103619.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6103625.png)

